Technical Monograph: 3-Chloro-4-nitro-1H-indazole-6-carboxylic Acid
Technical Monograph: 3-Chloro-4-nitro-1H-indazole-6-carboxylic Acid
A Privileged Scaffold for Multi-Vector Drug Discovery[1]
Executive Summary
In the landscape of modern medicinal chemistry, 3-Chloro-4-nitro-1H-indazole-6-carboxylic acid (CAS 885521-17-5) represents a high-value "hub" intermediate.[1] Unlike simple indazoles, this trisubstituted scaffold offers three orthogonal vectors for diversification: the C3-chloro group (supramolecular halogen bonding or transition-metal coupling), the C4-nitro group (a masked aniline for solubility-enhancing motifs), and the C6-carboxylic acid (a classic anchor for target engagement).[1]
This guide synthesizes the chemical logic, synthetic pathways, and handling protocols required to utilize this compound effectively in kinase inhibitor design and fragment-based drug discovery (FBDD).
Chemical Profile & Physicochemical Properties[1][2][3][4]
Understanding the fundamental properties of CAS 885521-17-5 is prerequisite to its application.[1] The presence of the nitro group significantly lowers the pKa of the indazole NH, enhancing its acidity compared to the parent indazole.
| Property | Value / Description | Significance |
| CAS Number | 885521-17-5 | Unique Identifier |
| Molecular Formula | C₈H₄ClN₃O₄ | Core Stoichiometry |
| Molecular Weight | 241.59 g/mol | Fragment-based screening compatible |
| Appearance | Yellow to Orange Crystalline Solid | Nitro-aromatic conjugation indicator |
| pKa (Predicted) | ~10.5 (Indazole NH), ~3.5 (COOH) | Dual ionizable centers at physiological pH |
| Solubility | Low in water; Soluble in DMSO, DMF | Requires polar aprotic solvents for reactions |
| Key Precursor | Methyl ester analog (CAS 885521-08-4) | Synthetic entry point |
Synthetic Architecture
The synthesis of highly substituted indazoles requires careful regiocontrol. The most robust route to CAS 885521-17-5 avoids direct nitration of the indazole core, which often yields inseparable mixtures.[1] Instead, the "Pre-functionalized Cyclization" strategy is recommended.
3.1. The "Methyl Ester" Route (Recommended)
This protocol relies on constructing the indazole ring from a benzene precursor that already carries the nitro and carboxylate functionalities (masked as an ester).
Step 1: Cyclization Reaction of 2-fluoro-4-(methoxycarbonyl)-6-nitrobenzaldehyde with hydrazine hydrate.[1] The hydrazine attacks the aldehyde (hydrazone formation) followed by nucleophilic aromatic substitution (SNAr) at the fluorine position to close the ring.
Step 2: C3-Chlorination Electrophilic chlorination of the indazole ring.[1] The 4-nitro group deactivates the ring, but the 1H-indazole is sufficiently electron-rich at C3 for reaction with active chlorinating agents like N-chlorosuccinimide (NCS) or NaOCl.[1]
Step 3: Hydrolysis Saponification of the methyl ester (CAS 885521-08-4) using Lithium Hydroxide (LiOH) to yield the final free acid.[1]
3.2. Synthetic Workflow Diagram
The following diagram illustrates the logical flow from starting material to the final scaffold, highlighting the critical decision points.
Figure 1: Validated synthetic pathway via the methyl ester intermediate (CAS 885521-08-4).[1]
Experimental Protocol: Self-Validating System
Objective: Synthesis of 3-Chloro-4-nitro-1H-indazole-6-carboxylic acid from its methyl ester.
Rationale: Starting from the ester allows for purification of the lipophilic intermediate before generating the highly polar acid, ensuring higher purity of the final API starting material.
Reagents:
-
Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate (CAS 885521-08-4)[1][2]
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF) / Water (1:1 mixture)
-
1N HCl (for acidification)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the methyl ester in THF (5 vol). Ensure complete dissolution; mild heating (40°C) may be required due to the nitro group's planar stacking effects.
-
Saponification: Add a solution of LiOH·H₂O (3.0 eq) in water (5 vol) dropwise.
-
Checkpoint: The solution should turn deep orange/red due to the formation of the electron-rich indazole anion.[1]
-
-
Reaction: Stir at Ambient Temperature (20-25°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.
-
Success Criteria: Disappearance of the ester peak (M+H ~256) and appearance of the acid peak (M+H ~242).
-
-
Workup:
-
Concentrate THF under reduced pressure.
-
Dilute the aqueous residue with water (10 vol).
-
Critical Step: Acidify slowly with 1N HCl to pH 2–3 while stirring vigorously. The product will precipitate as a yellow solid.
-
-
Isolation: Filter the precipitate, wash with cold water (3x), and dry under vacuum at 50°C.
Strategic Applications: The "Tri-Vector" Approach[1]
This scaffold is not merely a building block; it is a logic gate for library generation. The three functional handles allow for sequential, orthogonal modification.
5.1. Vector Analysis
-
C3-Chloro (The "Hinge" Binder):
-
C4-Nitro (The "Solubility" Handle):
-
C6-Carboxylic Acid (The "Tail" Anchor):
-
Reactivity: Amide coupling (HATU/EDC).
-
Application: Attachment of solvent-exposed tails to modulate pharmacokinetics (PK).[1]
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5.2. Derivatization Logic Diagram
Figure 2: Orthogonal functionalization strategy for library generation.
Handling & Safety (MSDS Insights)
While specific toxicological data for this intermediate may be limited, it should be handled with the protocols reserved for nitro-aromatics and halo-indazoles .[1]
-
Hazards: Potential skin/eye irritant (H315, H319). Nitro compounds can be energetic; avoid heating dry solids above 100°C.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent nitro-group degradation.[1]
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides (NOx) and hydrochloric acid (HCl).
References
-
National Institutes of Health (NIH). (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.[1] (Context for 3-chloro-nitro-indazole chemistry). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles.[3][4][5][6] (General methods for indazole ring closure). Retrieved from [Link]
Sources
- 1. Indazoles [chemenu.com]
- 2. 3-CHLORO-4-NITRO-6-INDAZOLECARBOXYLIC ACID METHYL ESTER | 885521-08-4 [chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
